molecular formula C20H20N4S B2836708 1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-83-2

1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2836708
CAS No.: 393832-83-2
M. Wt: 348.47
InChI Key: BPSGXRMORHTTFX-UHFFFAOYSA-N
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Description

1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C20H20N4S and its molecular weight is 348.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-Cancer Activity

  • Anti-Breast Cancer Agents : Novel thiadiazoles and pyrazolinone derivatives, bearing pyridopyrimidinone moiety, have shown potent activity against the MCF-7 cell line, indicating their potential as anti-breast cancer agents. The relationship between structure and activity has been a focus, suggesting these compounds could be developed further as therapeutic agents (Gomha et al., 2017).
  • Cytotoxicity of Gold(III) Complexes : Gold(III) complexes of 5-aryl-3-(pyridin-2-yl)-4,5-dihydropyrazole-1-carbothioamide derivatives have demonstrated higher cytotoxicity against HeLa cell lines compared to cisplatin, suggesting significant potential in cancer therapy (Wang et al., 2011).

Structural Studies and Molecular Docking

  • Crystal Structure and Docking Studies : N-(pyridin-2-yl)hydrazinecarbothioamide was characterized through single-crystal X-ray and spectroscopic techniques. Molecular docking studies indicated potential against bacterial strains, providing insights into the molecular interactions and geometry optimization of these compounds (Abu-Melha, 2018).
  • Antifungal and Antioxidant Activities : Metal complexes with thiosemicarbazone derivatives have shown significant antifungal activities and promising antioxidant properties. These findings highlight the versatile applications of these compounds beyond anticancer activity (Al-Amiery et al., 2012).

Properties

IUPAC Name

N-(4-methylphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4S/c1-15-6-8-17(9-7-15)22-20(25)24-13-12-23-11-3-5-18(23)19(24)16-4-2-10-21-14-16/h2-11,14,19H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSGXRMORHTTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN3C=CC=C3C2C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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